molecular formula C19H23NO5 B4984933 2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

Cat. No.: B4984933
M. Wt: 345.4 g/mol
InChI Key: CXCJPGYVDGUWQK-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring and a trimethoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and methylation, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the reagents used.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)ethanamine: A simpler analog with similar structural features but lacking the trimethoxyphenyl group.

    3,4-methylenedioxyphenethylamine: Another related compound with a benzodioxole ring, commonly known for its psychoactive properties.

    1-(6-nitro-1,3-benzodioxol-5-yl)ethanol:

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine stands out due to its unique combination of a benzodioxole ring and a trimethoxyphenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-21-16-10-18(23-3)17(22-2)9-14(16)11-20-7-6-13-4-5-15-19(8-13)25-12-24-15/h4-5,8-10,20H,6-7,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJPGYVDGUWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCCC2=CC3=C(C=C2)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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